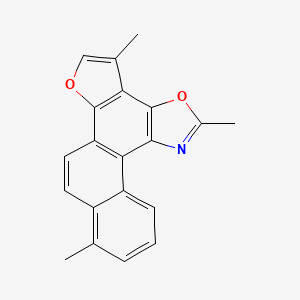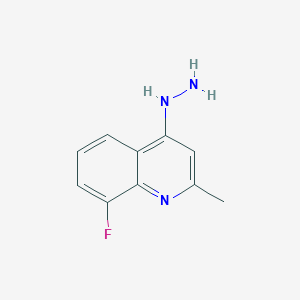
Quinoline, 8-fluoro-4-hydrazinyl-2-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinoline, 8-fluoro-4-hydrazinyl-2-methyl- is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The incorporation of fluorine atoms into quinoline structures often enhances their biological activity and provides unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of fluorinated quinolines, including Quinoline, 8-fluoro-4-hydrazinyl-2-methyl-, involves various methods such as cyclization, cycloaddition reactions, and nucleophilic substitution of fluorine atoms. One common approach is the reaction of 4-fluoroaniline with suitable reagents to introduce the fluorine atom into the quinoline ring . Another method involves the use of organometallic compounds and cross-coupling reactions to achieve the desired fluorinated quinoline structure .
Industrial Production Methods
Industrial production of fluorinated quinolines typically involves large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to produce these compounds efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
Quinoline, 8-fluoro-4-hydrazinyl-2-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: Commonly involves nucleophilic substitution of the fluorine atom, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as amines or thiols are used in the presence of suitable catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various quinoline derivatives with different functional groups .
Applications De Recherche Scientifique
Quinoline, 8-fluoro-4-hydrazinyl-2-methyl- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its antibacterial, antineoplastic, and antiviral activities.
Industry: Utilized in the production of liquid crystals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Quinoline, 8-fluoro-4-hydrazinyl-2-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, leading to more potent biological effects. The compound may inhibit enzyme activity or interfere with cellular pathways, resulting in therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fluoroquinolones: A class of antibiotics known for their broad-spectrum antibacterial activity.
Mefloquine: An antimalarial drug with a similar quinoline structure.
Brequinar: An antineoplastic drug used in transplantation medicine and for treating rheumatic arthritis and psoriasis.
Uniqueness
Quinoline, 8-fluoro-4-hydrazinyl-2-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
49612-14-8 |
|---|---|
Formule moléculaire |
C10H10FN3 |
Poids moléculaire |
191.20 g/mol |
Nom IUPAC |
(8-fluoro-2-methylquinolin-4-yl)hydrazine |
InChI |
InChI=1S/C10H10FN3/c1-6-5-9(14-12)7-3-2-4-8(11)10(7)13-6/h2-5H,12H2,1H3,(H,13,14) |
Clé InChI |
XVLSCZVPURLYIL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C2C=CC=C(C2=N1)F)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


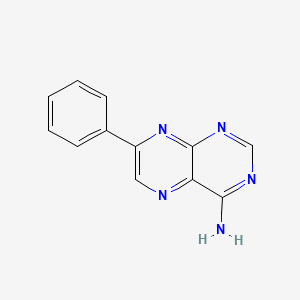
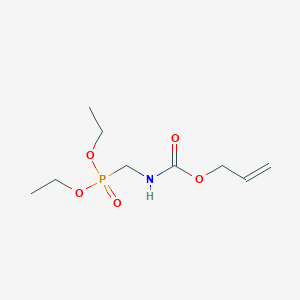
![3,10-Dihydroxy-3,10-dimethyl-6,12-di(propan-2-yl)tricyclo[6.2.2.02,7]dodeca-5,11-diene-4,9-dione](/img/structure/B15094929.png)
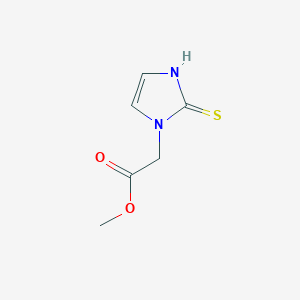
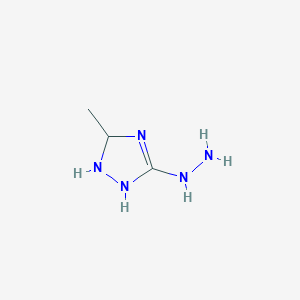
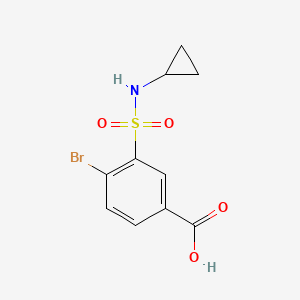
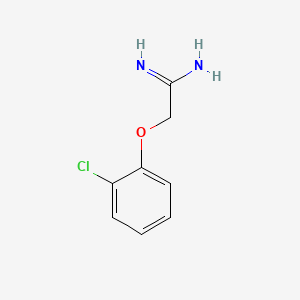
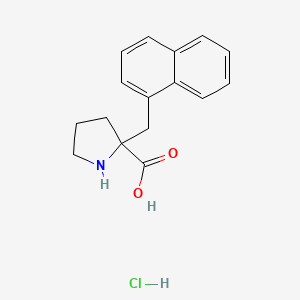
![3-Ethyl-5-p-tolyl-1H-[1,2,4]triazole](/img/structure/B15094958.png)
![4-[(3-Methylbutyl)amino]butanoic acid](/img/structure/B15094961.png)
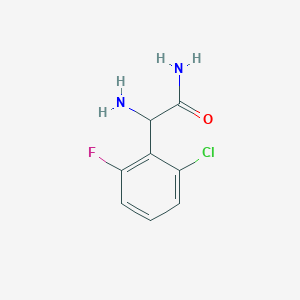
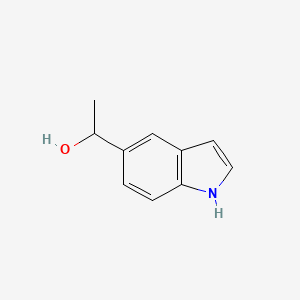
![2-[1-(Aminomethyl)cyclopentyl]ethanamine](/img/structure/B15094989.png)
